ETA Receptor Binding Affinity and Subtype Selectivity: Darusentan vs. Ambrisentan
Darusentan exhibits high-affinity binding to the ETA receptor (Ki = 1.4 nM) and 100-fold selectivity for ETA over ETB (Ki ETB = 184 nM) . Ambrisentan, the closest structural and pharmacologic analog, demonstrates substantially higher ETA affinity (Ki = 0.011-0.016 nM) and approximately 4,000-fold selectivity for ETA over ETB [1]. This represents a ~40-fold greater selectivity ratio for ambrisentan compared to darusentan. The clinical significance of this selectivity difference has not been established; however, from a research tool perspective, darusentan provides an intermediate selectivity window between highly selective agents (ambrisentan) and dual antagonists (bosentan, macitentan), enabling nuanced investigation of ETA/ETB receptor pharmacology [2]. Bosentan, by contrast, exhibits only 20-fold selectivity (Ki ETA = 4.7 nM, ETB = 95 nM) [3].
| Evidence Dimension | ETA receptor binding affinity (Ki) and ETA/ETB selectivity ratio |
|---|---|
| Target Compound Data | Ki ETA = 1.4 nM; Ki ETB = 184 nM; Selectivity = 100-fold |
| Comparator Or Baseline | Ambrisentan: Ki ETA = 0.011-0.016 nM; Selectivity = ~4,000-fold; Bosentan: Ki ETA = 4.7 nM; Ki ETB = 95 nM; Selectivity = 20-fold |
| Quantified Difference | Ambrisentan has ~8-fold lower Ki (higher affinity) for ETA and ~40-fold greater selectivity ratio than darusentan; Bosentan has ~3.4-fold lower ETA affinity and 5-fold lower selectivity ratio |
| Conditions | Recombinant human ETA and ETB receptors; radioligand competition binding assays with [125I]-ET-1 |
Why This Matters
Procurement decisions for basic research require precise knowledge of receptor occupancy and off-target binding; darusentan occupies a distinct pharmacological niche with intermediate ETA selectivity not achievable with either highly selective ambrisentan or dual antagonists.
- [1] Letairis (ambrisentan) Prescribing Information. Gilead Sciences, Inc. Revised 2020. Section 12.1: Mechanism of Action - Ki ETA = 0.011 nM, >4,000-fold selectivity. View Source
- [2] Kohan DE, Rossi NF, Inscho EW, Pollock DM. Regulation of blood pressure and salt homeostasis by endothelin. Physiol Rev. 2011;91(1):1-77. View Source
- [3] Clozel M, Breu V, Gray GA, et al. Pharmacological characterization of bosentan, a new potent orally active nonpeptide endothelin receptor antagonist. J Pharmacol Exp Ther. 1994;270(1):228-235. View Source
